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molecular formula C13H24O3 B8405674 4,6-Dimethyl-7-acetoxynonan-3-one

4,6-Dimethyl-7-acetoxynonan-3-one

Cat. No. B8405674
M. Wt: 228.33 g/mol
InChI Key: AUERNSKMEZMHFW-UHFFFAOYSA-N
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Patent
US04925985

Procedure details

A solution of 4,6-dimethyl-7-hydroxynonan-3-one (IVa, 10 g, 53.8 mmoles) in acetic anhydride (13.8 g, 135 mmoles) and pyridine (12.8 g, 162 mmoles) was set stirring under a nitrogen atmosphere. After stirring for 20 hours at room temperature, most of the acetic anhydride and pyridine were removed at reduced pressure to leave a clear oil (11 g crude weight). The crude product was then distilled at 60° C. and 0.16 mm to give a 68% yield of 4,6-dimethyl-7-acetoxynonan-3-one (8.4 g, 36.8 mmoles).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:7][CH:8]([CH3:13])[CH:9]([OH:12])[CH2:10][CH3:11])[C:3](=[O:6])[CH2:4][CH3:5].[C:14](OC(=O)C)(=[O:16])[CH3:15]>N1C=CC=CC=1>[CH3:1][CH:2]([CH2:7][CH:8]([CH3:13])[CH:9]([O:12][C:14](=[O:16])[CH3:15])[CH2:10][CH3:11])[C:3](=[O:6])[CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(C(CC)=O)CC(C(CC)O)C
Name
Quantity
13.8 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
12.8 g
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a clear oil (11 g crude weight)
DISTILLATION
Type
DISTILLATION
Details
The crude product was then distilled at 60° C.

Outcomes

Product
Name
Type
product
Smiles
CC(C(CC)=O)CC(C(CC)OC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 36.8 mmol
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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